N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide
Overview
Description
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C9H6FN3OS and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like phosphodiesterase 5 . The role of such enzymes is to break down cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
It can be inferred that, like other enzyme inhibitors, it may bind to its target enzyme and prevent it from carrying out its normal function . This can result in changes to cellular signaling pathways.
Biochemical Pathways
If it acts as an inhibitor of phosphodiesterase 5, it could affect the cyclic nucleotide signaling pathway . This could have downstream effects on a variety of cellular processes, including cell growth and differentiation.
Pharmacokinetics
Similar compounds have been found to be orally active , suggesting that they can be absorbed through the gastrointestinal tract
Result of Action
Inhibition of phosphodiesterase 5 could potentially result in increased levels of cyclic nucleotides in cells, affecting various cellular processes .
Biochemical Analysis
Biochemical Properties
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metabotropic glutamate receptor subtype 5 (mGlu5), acting as a negative allosteric modulator . This interaction is characterized by the binding of this compound to a specific allosteric site on the receptor, leading to a decrease in receptor activity. This modulation can influence various downstream signaling pathways and biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu5 receptors can alter intracellular calcium levels, affecting cellular signaling and function . Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to the allosteric site of mGlu5 receptors, inhibiting their activity . This inhibition can lead to a cascade of molecular events, including changes in intracellular signaling pathways, enzyme activity, and gene expression. The compound’s ability to modulate these molecular processes makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate mGlu5 receptor activity without causing significant adverse effects . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolism. These dosage-dependent effects are critical for determining the appropriate usage and safety of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity and effects. Understanding these metabolic pathways is essential for optimizing the compound’s use in research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments and tissues. The compound’s distribution is crucial for its biochemical activity and effects, as it determines the concentration and availability of the compound at its target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the compound’s mechanism of action and its effects on cellular processes.
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-6-1-2-8(11-3-6)13-9(14)7-4-15-5-12-7/h1-5H,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNVANXXHVANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)C2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.